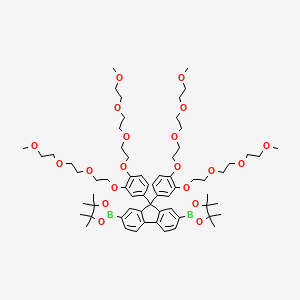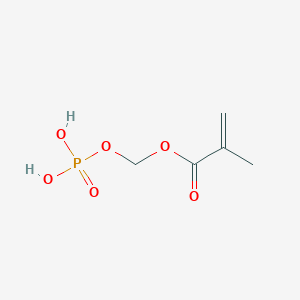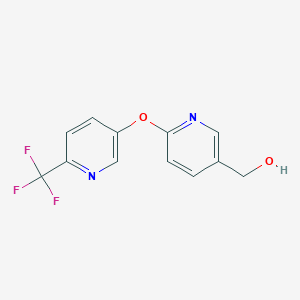![molecular formula C44H46NO2P B15216322 N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: is a complex organic compound characterized by its unique structure, which includes a phosphapentacyclo framework and tert-butylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the phosphapentacyclo framework. This is typically achieved through a series of cyclization reactions. The introduction of the tert-butylphenyl groups is accomplished via Friedel-Crafts alkylation, using tert-butylbenzene and a suitable catalyst such as aluminum chloride. The final step involves the formation of the N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]amine moiety through a reductive amination process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols.
Reduction: Reduction reactions can target the phosphapentacyclo framework, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohol derivatives.
Reduction: Ring-opened products of the phosphapentacyclo framework.
Substitution: Functionalized aromatic rings with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The phosphapentacyclo framework may interact with enzymes or receptors, altering their activity. The tert-butylphenyl groups could enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: Another simpler amine, used in organic synthesis and as a building block for more complex molecules.
Uniqueness: The unique combination of the phosphapentacyclo framework and the tert-butylphenyl groups sets this compound apart from simpler amines
Propiedades
Fórmula molecular |
C44H46NO2P |
|---|---|
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C44H46NO2P/c1-29(31-17-23-35(24-18-31)43(3,4)5)45(30(2)32-19-25-36(26-20-32)44(6,7)8)48-46-39-27-21-33-13-9-11-15-37(33)41(39)42-38-16-12-10-14-34(38)22-28-40(42)47-48/h9-30H,1-8H3/t29-,30-/m1/s1 |
Clave InChI |
GIJQCLXNDOITGL-LOYHVIPDSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)N([C@H](C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
SMILES canónico |
CC(C1=CC=C(C=C1)C(C)(C)C)N(C(C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
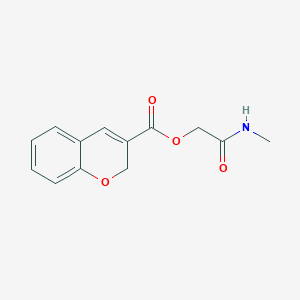

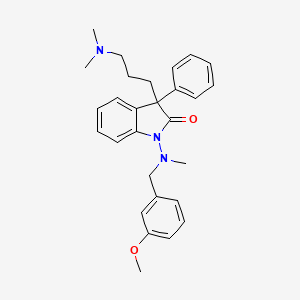

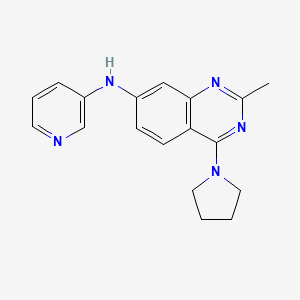
![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
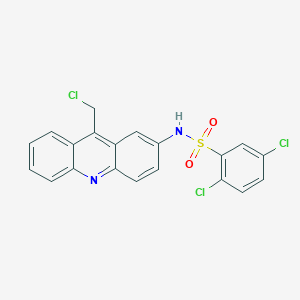

![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

